1,3,5-trimethyl-4-[(3R)-pyrrolidin-3-yl]oxypyrazole
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Overview
Description
1,3,5-Trimethyl-4-[(3R)-pyrrolidin-3-yl]oxypyrazole is a heterocyclic compound that features a pyrazole ring substituted with three methyl groups and a pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-trimethyl-4-[(3R)-pyrrolidin-3-yl]oxypyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3,5-trimethylpyrazole with a pyrrolidinyl derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trimethyl-4-[(3R)-pyrrolidin-3-yl]oxypyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .
Scientific Research Applications
1,3,5-Trimethyl-4-[(3R)-pyrrolidin-3-yl]oxypyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1,3,5-trimethyl-4-[(3R)-pyrrolidin-3-yl]oxypyrazole exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole: Similar in structure but with a different substitution pattern on the pyrrolidinyl group.
1,3,5-Trimethyl-1H-pyrazole-4-boronic acid pinacol ester: Features a boronic acid ester group instead of the pyrrolidinyl group.
Uniqueness
1,3,5-Trimethyl-4-[(3R)-pyrrolidin-3-yl]oxypyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
1,3,5-Trimethyl-4-[(3R)-pyrrolidin-3-yl]oxypyrazole is a compound of interest due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
The chemical structure of this compound can be represented by the following properties:
Property | Value |
---|---|
Chemical Formula | C₉H₁₄N₄O |
Molecular Weight | 182.23 g/mol |
IUPAC Name | 1,3,5-trimethyl-4-[(3R)-pyrrolidin-3-yl]pyrazole |
PubChem CID | 16048503 |
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and potential modulation of receptor activity. Preliminary studies suggest that it may act as a ligand for various receptors in the central nervous system (CNS), influencing neurotransmission and potentially exhibiting anxiolytic or antidepressant effects.
Pharmacological Effects
- CNS Effects : Research indicates that this compound may exhibit neuroprotective properties and has been studied for its potential use in treating neurodegenerative diseases.
- Anti-inflammatory Activity : Some studies have suggested that it may possess anti-inflammatory properties, making it a candidate for further exploration in inflammatory diseases.
- Antioxidant Properties : The compound has shown promise as an antioxidant, which could contribute to its neuroprotective effects.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
- Neuroprotective Studies : In vitro studies have demonstrated that similar pyrazole derivatives can protect neuronal cells from oxidative stress-induced apoptosis.
- Behavioral Studies : Animal models have been used to assess the anxiolytic effects of related compounds, indicating potential behavioral modifications when administered.
- Inflammation Models : Research involving inflammatory models has shown that certain derivatives can reduce pro-inflammatory cytokine levels.
Properties
Molecular Formula |
C10H17N3O |
---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
1,3,5-trimethyl-4-[(3R)-pyrrolidin-3-yl]oxypyrazole |
InChI |
InChI=1S/C10H17N3O/c1-7-10(8(2)13(3)12-7)14-9-4-5-11-6-9/h9,11H,4-6H2,1-3H3/t9-/m1/s1 |
InChI Key |
LCQDVYNDWCAJQF-SECBINFHSA-N |
Isomeric SMILES |
CC1=C(C(=NN1C)C)O[C@@H]2CCNC2 |
Canonical SMILES |
CC1=C(C(=NN1C)C)OC2CCNC2 |
Origin of Product |
United States |
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